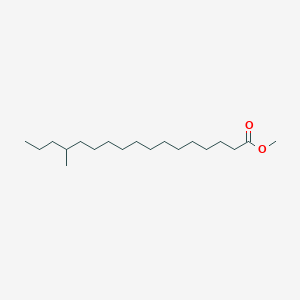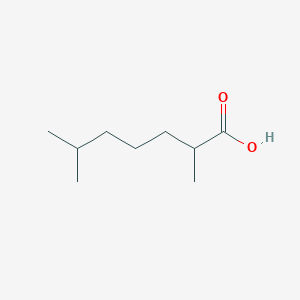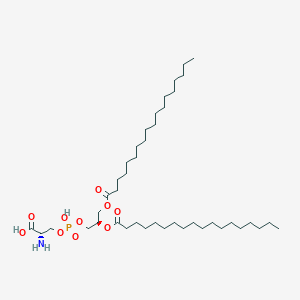
Phosphatidylethanolamine
説明
Phosphatidylethanolamine (PE) is a class of phospholipids found in biological membranes . They are synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate . Phosphatidylethanolamines are found in all living cells, composing 25% of all phospholipids . In human physiology, they are found particularly in nervous tissue such as the white matter of the brain, nerves, neural tissue, and in the spinal cord, where they make up 45% of all phospholipids .
Synthesis Analysis
Phosphatidylethanolamines are synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate . S -Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines .
Molecular Structure Analysis
Phosphatidylethanolamine boasts a unique and intricate structure that underlies its multifaceted functions in biological systems. Composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine molecule, the architecture of PE is a testament to its vital role in maintaining cell integrity .
Chemical Reactions Analysis
Phosphatidylethanolamines play a role in membrane fusion and in disassembly of the contractile ring during cytokinesis in cell division . Additionally, it is thought that phosphatidylethanolamine regulates membrane curvature . Phosphatidylethanolamine is an important precursor, substrate, or donor in several biological pathways .
Physical And Chemical Properties Analysis
As a polar head group, phosphatidylethanolamine creates a more viscous lipid membrane compared to phosphatidylcholine . For example, the melting temperature of di-oleoyl-phosphatidylethanolamine is -16 °C while the melting temperature of di-oleoyl-phosphatidylcholine is -20 °C .
科学的研究の応用
Neuroscience Research
PE plays a crucial role in the nervous system, particularly in the formation and function of neuronal membranes. It is involved in membrane fluidity and protein interactions, which are essential for proper neuronal function .
Intracellular Signaling
Recent developments have highlighted the role of PE in intracellular signaling events. This includes its involvement in apoptosis and cell signaling pathways .
Therapeutic siRNA Delivery
PE has been used to create liposomal nanoparticles for the delivery of therapeutic siRNA, particularly in the inhibition of c-Rel expression in myeloid and lymphoid cells .
Oxidative Stress Research
PE adducts play a significant role in modifying the activity of membrane proteins under oxidative stress conditions, which is a key area of research in understanding cellular responses to oxidative damage .
Cell Death Imaging
In cell death imaging, PE is targeted due to its externalization to the outer leaflet of the plasma membrane in dead or dying cells, making it a marker for cell death .
Lipid Metabolism Studies
PE is involved in lipid metabolism pathways, including the Kennedy pathway and its conversion to phosphatidylcholine via phosphatidylethanolamine N-methyltransferase (PEMT) .
作用機序
Target of Action
Distearoylphosphatidylserine (DSPS), also known as Phosphatidylethanolamine, primarily targets immune cells . It is preferentially expressed by immune cells and is known to regulate inflammation, autoimmune diseases, and cancer . DSPS acts as a monolayer and serves as the “eat-me” signal for professional phagocytes such as macrophages and neutrophils of the immune system .
Mode of Action
DSPS interacts with its targets, the immune cells, by acting as a monolayer . This interaction leads to changes in the immune response, specifically in the regulation of inflammation, autoimmune diseases, and cancer .
Biochemical Pathways
The biochemical pathways affected by DSPS are primarily related to immune response regulation . The compound plays a vital role in several intracellular signaling pathways . Many pathways contribute to the cellular metabolism of DSPS, with parallels but also differences between yeast and mammalian cells .
Pharmacokinetics
It is known that dsps-containing nanoparticles improve their uptake by immune cells
Result of Action
The result of DSPS action is the inhibition of c-Rel expression in myeloid and lymphoid cells . This leads to a decrease in inflammation, autoimmune diseases, and cancer . The compound’s action could be exploited to target immune cells to limit the development of inflammatory diseases or cancer caused by c-Rel upregulation .
Action Environment
The action environment of DSPS is primarily within the immune system, where it interacts with immune cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the state of the immune system, and the overall health of the individual.
将来の方向性
Understanding the molecular and functional interplay between lipid metabolism and T cell biology will ultimately inform therapeutic intervention for human disease . The phosphatidyl-ethanolamine biosynthesis pathway is essential for early liver development . Unexpectedly, early hepatoblasts were selectively sensitive to the cytotoxic effect of meclizine .
特性
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPCKNHXULUIY-RGULYWFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866199 | |
| Record name | 1,2-Distearoyl phosphatidyl serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PS(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phosphatidylserine | |
CAS RN |
1446756-47-3, 51446-62-9 | |
| Record name | Phosphatidyl serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearoyl phosphatidyl serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHATIDYL SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





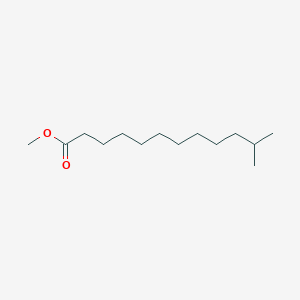


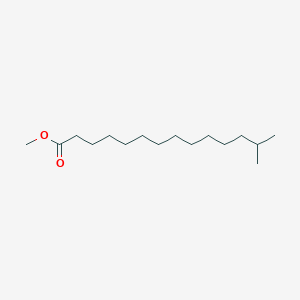



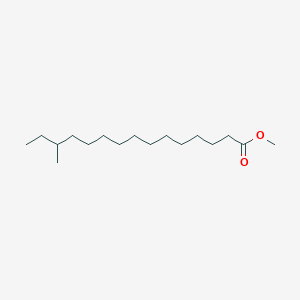
![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)
